N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide
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Overview
Description
N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrano[2,3-b]chromene core, which is known for its diverse biological activities and potential pharmacological properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide typically involves multicomponent reactions. One common method includes the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst . The reaction conditions often involve solvent-free environments or the use of ethanol as a solvent, with catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of scalable and efficient catalysts, along with optimized reaction conditions, would be essential for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include various substituted pyrano[2,3-b]chromene derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for anticancer and anti-inflammatory therapies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-benzyl-2-cyano-3-(4-methoxyphenyl)acrylamide
- 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- 2-cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate
Uniqueness
What sets N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide apart is its unique pyrano[2,3-b]chromene core, which imparts distinct biological activities and pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its potential in scientific research and industrial applications .
Properties
Molecular Formula |
C22H16N2O5 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide |
InChI |
InChI=1S/C22H16N2O5/c1-12(25)24-21-16(11-23)18(13-7-9-14(27-2)10-8-13)19-20(26)15-5-3-4-6-17(15)28-22(19)29-21/h3-10,18H,1-2H3,(H,24,25) |
InChI Key |
FSCQHJGVLGDXBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(C2=C(O1)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC)C#N |
Origin of Product |
United States |
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